2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
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Overview
Description
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a cyclopenta[a]naphthalene core with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of high-temperature reactions and radical chemistry are likely employed. These methods would involve controlled environments to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce fully saturated hydrocarbons. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with molecular targets through its aromatic structure. The compound can form van-der-Waals complexes and undergo various isomerization and aromatization processes. These interactions can affect biological pathways and molecular targets, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one: This isomer has a different arrangement of the cyclopenta and naphthalene rings.
Uniqueness
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is unique due to its specific phenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.
Properties
Molecular Formula |
C19H14O |
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Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)19/h1-11,17H,12H2 |
InChI Key |
IZVMNGHVRKMQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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